molecular formula C12H8FNO3 B6415061 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid CAS No. 1261913-67-0

3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid

Cat. No.: B6415061
CAS No.: 1261913-67-0
M. Wt: 233.19 g/mol
InChI Key: DKPZIQOFXZQHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid: is an organic compound that features a fluorine atom, a hydroxypyridinyl group, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxypyridinyl groups can impart unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

  • Suzuki–Miyaura Coupling

      Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).

      Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), at temperatures ranging from 50°C to 100°C.

  • Hydroxylation

      Reagents: Hydroxylating agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

      Conditions: Mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Can be carried out under basic or acidic conditions, depending on the nucleophile and the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group could yield a pyridine N-oxide, while reduction could lead to the formation of a hydroxylamine derivative.

Scientific Research Applications

  • Medicinal Chemistry

      Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

  • Materials Science

      Polymer Synthesis: The compound can be used as a building block for the synthesis of novel polymers with unique properties.

  • Biological Research

      Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(3-hydroxypyridin-2-yl)benzoic acid

    • Similar structure but with the hydroxypyridinyl group in a different position.
    • May exhibit different chemical and biological properties due to the positional isomerism.
  • 3-Fluoro-5-(4-hydroxypyridin-2-yl)benzoic acid

    • Another positional isomer with potential differences in reactivity and biological activity.

Uniqueness

The unique combination of the fluorine atom and the hydroxypyridinyl group in 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid imparts distinct chemical and biological properties that may not be present in its isomers. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-7(3-8(5-9)12(16)17)11-2-1-10(15)6-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPZIQOFXZQHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692651
Record name 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-67-0
Record name 3-Fluoro-5-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.